

Application Notes: Oryzalin Residue Analysis in Environmental and Food Matrices

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Compound Focus: Oryzalin

CAS No.: 19044-88-3

Cat. No.: S589941

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1. Analytical Challenge and Significance

- **Environmental Monitoring Necessity:** **Oryzalin** (3,5-dinitro-N4,N4-dipropylsulfanilamide) is a selective pre-emergence herbicide used extensively in fruit orchards, nuts, vines, and ornamental plants [1]. Despite its low aqueous solubility and predicted low leaching potential, groundwater monitoring programs have detected **oryzalin**, classifying it as an environmental pollutant with potential ecological impact [1].
- **Trace Analysis Requirements:** Regulatory compliance and environmental safety demand highly sensitive methods capable of detecting **oryzalin** at trace levels (limits of quantification: 0.05 µg/L in water, 0.01 µg/g in fruits) [2].
- **Matrix Complexity:** Diverse sample types including water (surface, ground, and drinking water), soil, and complex food matrices (citrus fruits, stone fruits) present significant analytical challenges requiring robust extraction and cleanup procedures to minimize matrix effects and achieve reliable quantification [2] [3].

2. Physicochemical Properties and Analytical Implications

- **Structural Characteristics:** **Oryzalin** (C₁₂H₁₈N₄O₆S) is a dinitroaniline sulfonamide herbicide with molecular mass of 346.4 g/mol [1]. It exists as an orange crystalline powder with melting point at 139.7°C and decomposes before boiling [1].
- **Solubility Profile:** **Oryzalin** exhibits low water solubility (1.13 mg/L at 20°C, pH 7) but high solubility in organic solvents such as acetone (250,000 mg/L) and methanol (91,900 mg/L) [1]. This property directly influences extraction solvent selection, favoring organic solvents over aqueous systems.
- **Stability and Storage:** **Oryzalin** is considered moderately persistent in environmental matrices, with its dinitroaniline structure contributing to environmental stability. Analysis should be performed

promptly after extraction, with storage at -20°C recommended for sample preservation if immediate analysis isn't possible [1].

Experimental Protocols

1. Sample Preparation and Extraction Procedures

Table: Extraction Methods for Different Matrices

Matrix Type	Extraction Method	Solvents/Procedure	Cleanup	Recovery (%)	Reference
Water	Solid-Phase Extraction (SPE)	Polymeric sorbent SPE column	Not required	102 (avg)	[2]
Water	Liquid-Liquid Extraction (LLE)	Dichloromethane	Not specified	82.28-94.60	[3]
Citrus/Stone Fruits	Solvent Extraction	Methanol	Polymeric 96-well SPE plate	85-89	[2]
Soil	Solvent Extraction	Acetone:methanol mixture	SPE cleanup	79.80-90.52	[3]

Detailed Water Sample Preparation (SPE Method):

- **Sample Collection and Preservation:** Collect water samples in amber glass containers, adjust to pH ~7 if necessary, and store at 4°C until processing. For turbid samples, initial centrifugation at 3000 × g for 10 minutes is recommended to remove sediments and prevent SPE cartridge clogging [4].
- **SPE Procedure:**
 - **Conditioning:** Condition polymeric SPE cartridges (e.g., Oasis HLB, Strata-X) with 5-10 mL methanol followed by 5-10 mL reagent water at a flow rate of 3-5 mL/min.
 - **Loading:** Load up to 1 L of water sample at a controlled flow rate of 5-10 mL/min. For higher throughput, 96-well SPE plates can be used with vacuum manifolds.

- **Washing:** Wash with 5-10 mL of 5-10% methanol in water to remove weakly retained interferents.
- **Elution:** Elute **oryzalin** with 5-10 mL of methanol or acetonitrile. Gently evaporate eluate to near dryness under nitrogen stream at 40°C.
- **Reconstitution:** Reconstitute in 1 mL of initial mobile phase for chromatographic analysis [2].

Detailed Fruit and Soil Sample Preparation:

- **Fruit Sample Processing:**
 - **Homogenization:** Homogenize entire fruit samples (oranges, lemons, peaches, cherries) including peels and edible portions.
 - **Extraction:** Weigh 10 g of homogenized sample into centrifuge tube, add 20 mL methanol, and vortex vigorously for 2 minutes.
 - **Partitioning:** Centrifuge at 4000 × g for 10 minutes, collect supernatant.
 - **Cleanup:** Dilute 1 mL extract with 4 mL water, load onto preconditioned polymeric 96-well SPE plate.
 - **Elution:** Elute with methanol, evaporate, and reconstitute in mobile phase for analysis [2].
- **Soil Sample Processing:**
 - **Extraction:** Weigh 10 g soil, add 20 mL acetone:methanol (ratio not specified, typically 1:1), shake mechanically for 30 minutes.
 - **Concentration:** Centrifuge, collect supernatant, evaporate to near dryness.
 - **Cleanup:** Reconstitute in water and perform SPE cleanup similar to water samples [3].

2. Chromatographic Analysis Methods

Table: Instrumental Parameters for **Oryzalin** Analysis

Parameter	LC-MS/MS Method	RP-HPLC-UV Method
Instrumentation	Liquid chromatography with tandem mass spectrometry	Reversed-phase high-performance liquid chromatography
Column	Not specified (typically C18)	C18 column (specific type not stated)
Mobile Phase	Not specified	Methanol:water (70:30, v/v)
Flow Rate	Not specified	Not specified
Detection	Negative ion ESI, MRM: m/z 345 → 281	UV detection at 280 nm

Parameter	LC-MS/MS Method	RP-HPLC-UV Method
Linearity	Not specified	$R^2 = 0.99$
LOQ	0.05 µg/L (water), 0.01 µg/g (fruit)	0.005 mg/g (soil)

LC-MS/MS Method Details:

- **Ionization Source:** Negative ion electrospray ionization (ESI) is employed, which is particularly suitable for **oryzalin** due to the presence of nitro groups that readily form negative ions [2].
- **MRM Transitions:** The primary transition monitored is m/z 345 (precursor ion) → m/z 281 (product ion). A second transition should be monitored for confirmation, though the specific transition isn't detailed in the available literature [2].
- **Chromatographic Conditions:** While specific LC conditions aren't provided in the search results, typical reversed-phase chromatography using C18 columns with water-methanol or water-acetonitrile gradients containing ammonium acetate or formate buffers is recommended for pesticide residue analysis [4].

RP-HPLC-UV Method Details:

- **Mobile Phase Optimization:** Methanol:water (70:30, v/v) provides adequate retention and separation for **oryzalin** and ethofumesate. The mobile phase should be degassed by sonication for 15 minutes before use [3].
- **Detection Wavelength:** UV detection at 280 nm capitalizes on the absorption characteristics of the dinitroaniline structure of **oryzalin** [3].
- **System Suitability:** Prior to analysis, verify system performance by injecting standard solutions to ensure peak symmetry (tailing factor <2.0), theoretical plates (>2000), and retention time reproducibility (%RSD <2.0).

3. Method Validation Parameters

- **Linearity and Calibration:** Prepare matrix-matched calibration standards covering expected concentration range (typically 0.001-1.0 µg/mL). The correlation coefficient (R^2) should be ≥ 0.99 . Use external standard calibration for quantification [2] [3].
- **Accuracy and Precision:** Determine recovery percentages by spiking blank matrices with known **oryzalin** concentrations. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) <15% for within-laboratory reproducibility [4] [2] [3].
- **Sensitivity:** Establish Limit of Quantification (LOQ) based on signal-to-noise ratio of 10:1. For **oryzalin**, achievable LOQs are 0.05 µg/L in water and 0.01-0.005 mg/kg in fruits and soil [2] [3].

- **Specificity:** Verify method specificity by analyzing blank samples to confirm absence of interfering peaks at **oryzalin**'s retention time. In LC-MS/MS, use of multiple reaction monitoring (MRM) transitions provides inherent specificity [2].

Method Optimization and Troubleshooting

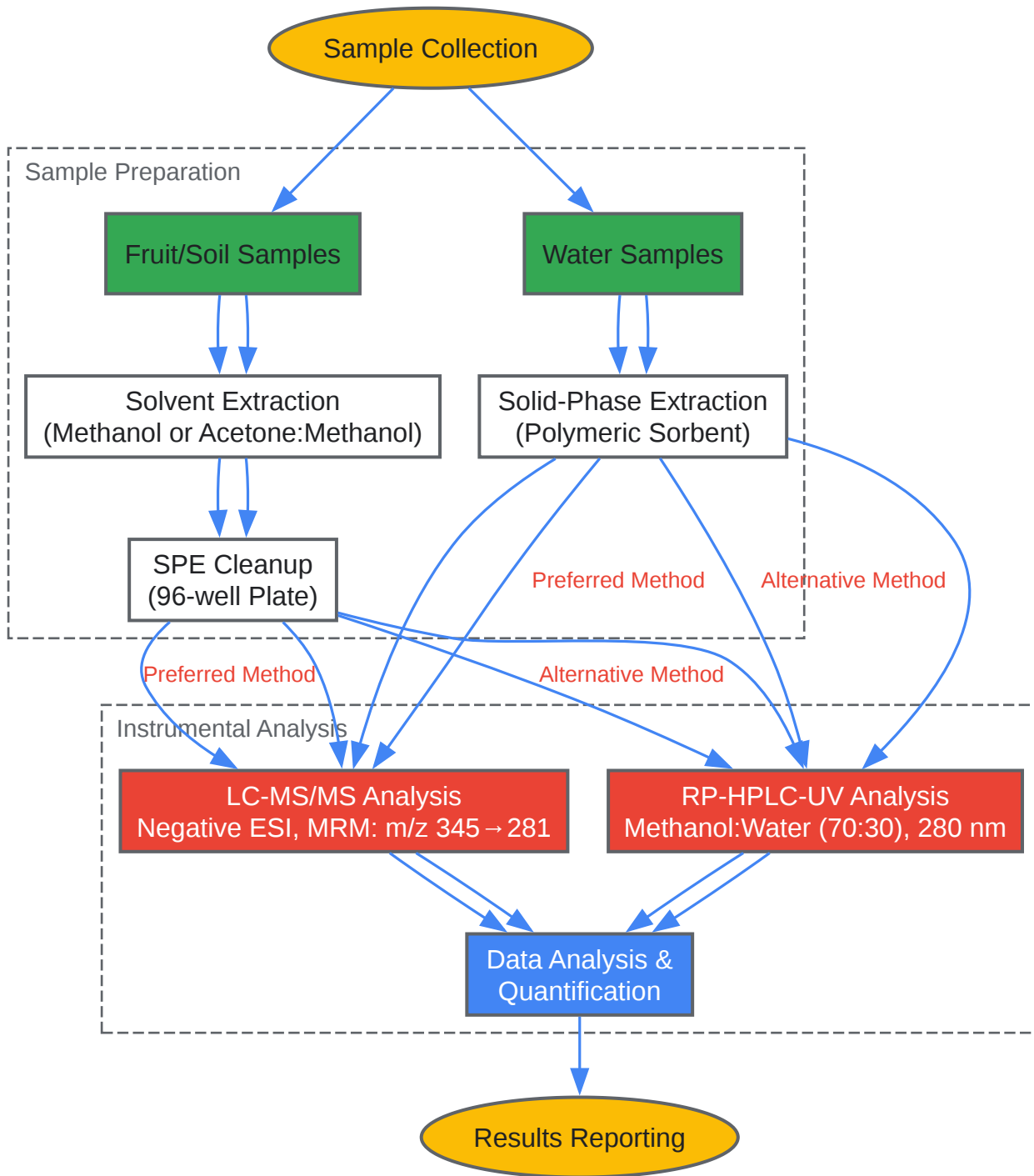
1. Critical Optimization Parameters

- **SPE Sorbent Selection:** Different polymeric sorbents (e.g., Oasis HLB, Strata-X, LiChrolut EN) should be evaluated for recovery efficiency. The drying time of sorbent after sample loading should be optimized (typically 10-30 minutes under vacuum) to prevent water interference while minimizing analyte loss [4].
- **LC-MS/MS Interface Optimization:** For maximum sensitivity in MS detection, optimize source parameters including desolvation temperature, cone voltage, and collision energy. Declustering potential and collision energy should be specifically tuned for **oryzalin**'s fragmentation pattern [4].

2. Troubleshooting Common Issues

- **Poor Recovery in Soil Samples:** Clay-rich soils may strongly adsorb **oryzalin**. Increase extraction time, use more polar solvent mixtures (acetonitrile:water), or incorporate multiple extraction cycles.
- **Matrix Effects in LC-MS/MS:** Ion suppression/enhancement can significantly impact quantification. Use matrix-matched calibration standards or isotope-labeled internal standards to compensate for these effects.
- **Peak Tailing in HPLC:** If peak tailing occurs, adjust mobile phase pH (slightly acidic, pH ~4-5) or consider alternative stationary phases (e.g., endcapped C18).

The following workflow diagram illustrates the complete analytical procedure for **oryzalin** residue analysis:



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Environmental and Regulatory Considerations

1. Environmental Fate and Impact

- **Persistence and Mobility:** **Oryzalin** is classified as moderately persistent in soil and water systems. Although its low water solubility and relatively high soil adsorption (Koc) suggest low leaching potential, it has been detected in groundwater monitoring programs, indicating possible transport through preferential flow or bound to soil particles [1].
- **Ecotoxicological Profile:** **Oryzalin** demonstrates moderate toxicity to birds, fish, aquatic invertebrates, and honeybees. The compound is classified as a potential carcinogen and shows genotoxic properties, necessitating careful monitoring of residues in food and environmental compartments [1].

2. Regulatory Status

- **EU Approval Status:** **Oryzalin** is not approved under EC Regulation 1107/2009, with its inclusion having expired [1].
- **Global Use Patterns:** **Oryzalin** remains in use in several countries including the United States and Australia, primarily for weed control in fruit trees, nuts, vines, and ornamental plants [1].

Quality Assurance and Safety Notes

1. Quality Control Procedures

- **Batch Quality Control:** Include procedural blanks, fortified blanks, matrix spikes, and duplicate samples in each analytical batch (typically 1 per 20 samples).
- **Continuing Calibration Verification:** Inject calibration standards at beginning, throughout, and at end of analytical sequences to monitor instrument performance drift.
- **Control Charts:** Maintain control charts for recovery percentages and retention times to track method performance over time.

2. Safety Considerations

- **Personal Protective Equipment:** Wear appropriate gloves, lab coat, and safety glasses when handling **oryzalin** standards and samples.
- **Chemical Hazards:** **Oryzalin** is a potential carcinogen and should be handled in fume hoods when preparing standard solutions or extracting samples [1].
- **Waste Disposal:** Collect all organic solvents and extracted samples as hazardous waste, disposing according to institutional regulations for pesticide-contaminated materials.

Discussion and Conclusion

The comprehensive protocols presented herein provide validated methodologies for determining **oryzalin** residues across multiple matrices. The choice between LC-MS/MS and HPLC-UV approaches depends on available instrumentation, required sensitivity, and regulatory context. The sample preparation workflows are robust and have demonstrated satisfactory performance in validation studies, with recovery rates consistently meeting international standards for pesticide residue analysis.

These application notes emphasize the importance of matrix-specific optimization, particularly when extending methods to new sample types. The environmental fate characteristics of **oryzalin**, particularly its detection in groundwater despite predictions of low mobility, underscore the importance of sensitive monitoring methods for environmental protection and food safety.

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